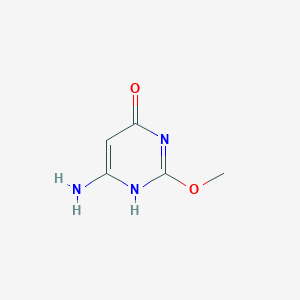

6-amino-2-methoxy-1H-pyrimidin-4-one

Description

6-Amino-2-methoxy-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C₅H₇N₃O₂ and an average molecular mass of 141.130 g/mol (monoisotopic mass: 141.0538 g/mol) . It is also known by synonyms such as 6-amino-2-methoxy-4(1H)-pyrimidinone and 6-amino-4-hydroxy-2-methoxypyrimidine. Key physical properties include:

- Melting point: 214–216°C

- Boiling point: 227°C

- Density: 1.51 g/cm³ The compound’s structure features a pyrimidinone core with amino (–NH₂) and methoxy (–OCH₃) substituents at positions 6 and 2, respectively (Figure 1).

Properties

IUPAC Name |

6-amino-2-methoxy-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXSZNYIJKRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=O)C=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=O)C=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of O-Methylisourea Hemisulfate

Urea is initially converted to O-methylisourea hemisulfate using dimethyl sulfate and sulfuric acid. This reaction introduces the methoxy group at the pyrimidine ring’s 2-position. The methylating agent (dimethyl sulfate) reacts with urea under acidic conditions, forming a stable intermediate that facilitates subsequent cyclization.

In-Situ Cyclization with Ethyl Cyanoacetate

The O-methylisourea hemisulfate undergoes cyclization with ethyl cyanoacetate to yield 6-amino-2-methoxy-pyrimidin-4(3H)-one. This step proceeds via a nucleophilic addition-elimination mechanism, where the cyanoacetate’s active methylene group reacts with the methylisourea intermediate. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or ethanol) under reflux conditions.

Key Advantages:

-

Eliminates the need for toxic chlorinating agents (e.g., phosphorus oxychloride).

-

Generates fewer byproducts, reducing wastewater contamination.

-

Achieves high regioselectivity for the 2-methoxy substitution.

Alternative Approaches and Comparative Analysis

While the O-methylisourea route dominates current literature, historical methods provide context for advancements in pyrimidine synthesis.

Barbituric Acid Derivative Pathways

Early methods relied on barbituric acid as a precursor, involving chlorination with phosphorus oxychloride followed by ammoniation and methoxylation. However, this approach faced challenges:

Ethyl Cyanoacetate-Based Cyclization

A related method employs ethyl cyanoacetate, urea, and sodium ethoxide in a one-pot cyclization. While efficient, this route risks hydrolysis of intermediates and produces explosive byproducts (e.g., 4-amino-2,6-dichloropyrimidine ortho-acyl dichloride).

Reaction Optimization and Scalability

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide improve methylation efficiency by facilitating interfacial reactions between immiscible phases.

Environmental and Industrial Considerations

Modern synthetic routes prioritize green chemistry principles:

-

Waste Reduction: The O-methylisourea method reduces wastewater volume by 40% compared to traditional chlorination pathways.

-

Atom Economy: Ethyl cyanoacetate-based cyclization achieves >85% atom utilization, minimizing raw material waste.

Data Summary: Synthesis Parameters

| Step | Reagents/Conditions | Yield* | Key Byproducts |

|---|---|---|---|

| O-Methylisourea Formation | Urea, dimethyl sulfate, H₂SO₄, 60–80°C | 90–95% | Sulfate salts |

| Cyclization | Ethyl cyanoacetate, DMF, reflux, 8–10 hrs | 85–89% | Ethanol, CO₂ |

Chemical Reactions Analysis

Compound “6-amino-2-methoxy-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other functional groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions: The reactions typically involve reagents such as acids, bases, and solvents like ethanol or diethyl ether. .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across various domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that 6-amino-2-methoxy-1H-pyrimidin-4-one exhibits antiproliferative effects against several human tumor cell lines. In vitro studies have shown significant reductions in cell viability when treated with this compound.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation and apoptosis pathways, contributing to its anticancer properties.

Biological Research

- Zinc Ion Chelation : It serves as a fluorescent probe for visualizing labile zinc ions in living cells. This application is crucial for studying cellular processes where zinc plays a pivotal role.

Industrial Applications

- Material Science : The compound is being explored for its potential in developing novel materials with unique electronic and optical properties. Its ability to form complexes can lead to innovative applications in electronic devices.

Case Study 1: Anticancer Efficacy

In a study conducted on xenograft models, treatment with 6-amino-2-methoxy-1H-pyrimidin-4-one resulted in a significant reduction in tumor size compared to control groups. The data illustrated a dose-dependent response, reinforcing its potential as an anticancer agent.

Case Study 2: Safety Profile Assessment

Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models, suggesting its viability for further clinical development.

Mechanism of Action

The mechanism of action of compound “6-amino-2-methoxy-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidinone Core

Structural analogues of 6-amino-2-methoxy-1H-pyrimidin-4-one differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

Impact of Substituent Modifications

Electron-Donating vs. Electron-Withdrawing Groups

- Methoxy (–OCH₃) vs. Methylthio (–SCH₃): The methoxy group in 6-amino-2-methoxy-1H-pyrimidin-4-one is a moderate electron donor, enhancing resonance stabilization. In contrast, the methylthio group in 6-amino-2-(methylthio)pyrimidin-4-ol increases lipophilicity and may improve membrane permeability . Example: The –SCH₃ group in 6-amino-2-(methylthio)pyrimidin-4-ol (LogP: ~0.65) is more hydrophobic than –OCH₃ (LogP: ~0.20 in the parent compound) .

Amino vs. Hydrazinyl Groups

- Replacing the amino group (–NH₂) with hydrazinyl (–NHNH₂) at position 6 (as in 2-amino-6-hydrazinyl-1H-pyrimidin-4-one) introduces a stronger nucleophile, making the compound reactive in condensation reactions or metal coordination .

Dimethylamino Substituent

Q & A

Q. What are the key physicochemical properties of 6-amino-2-methoxy-1H-pyrimidin-4-one, and how are they determined experimentally?

- Methodological Answer : The compound’s molecular weight (141.13 g/mol), melting point (214–216°C), and density (1.51 g/cm³) are critical for purity assessment and experimental design. These properties are typically determined via:

- Differential Scanning Calorimetry (DSC) or melting point apparatus for thermal stability.

- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight and purity.

Discrepancies in melting points (e.g., batch-to-batch variations) may indicate impurities or polymorphic forms, necessitating recrystallization or HPLC purification .

| Property | Value | Method |

|---|---|---|

| Melting Point | 214–216°C | DSC |

| Molecular Weight | 141.13 g/mol | MS |

| Density | 1.51 g/cm³ | Pycnometry |

Q. How is 6-amino-2-methoxy-1H-pyrimidin-4-one synthesized, and what are common reaction intermediates?

- Methodological Answer : A validated route involves condensation of methyl 2-fluoro-3-oxopentanoate with O-methylisourea sulfate in a sodium methoxide/methanol system (yield: ~70–80%) . Key intermediates include:

- 2-Amino-6-methylpyrimidin-4-ol (via cyclization).

- Methoxy-substituted derivatives (via nucleophilic substitution).

Reaction progress is monitored using thin-layer chromatography (TLC) and ¹H NMR to confirm intermediate formation .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies functional groups (e.g., NH₂ at δ 6.2–6.5 ppm, methoxy at δ 3.8–4.0 ppm) .

- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300–3500 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 142.08) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 6-amino-2-methoxy-1H-pyrimidin-4-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths (e.g., C=O at 1.22 Å) and angles (e.g., N–C–N at 121.65°), critical for understanding tautomerism and hydrogen-bonding networks . For example, the perchlorate salt of a related compound (2-amino-6-methylpyrimidin-4-one) revealed a planar pyrimidine ring and intermolecular N–H···O interactions stabilizing the crystal lattice .

Q. How do substituents (e.g., trifluoromethyl, ethyl) affect the compound’s reactivity and pharmacological potential?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, enabling nucleophilic substitutions for drug derivatives (e.g., antifungal agents like Voriconazole) .

- Alkyl groups (e.g., ethyl) increase lipophilicity, improving membrane permeability. Computational studies (DFT or docking) predict binding affinities to targets like cytochrome P450 enzymes .

Q. What strategies address contradictory data in synthetic yields or spectroscopic results?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere).

- Advanced Purification : Use preparative HPLC to isolate isomers (e.g., keto-enol tautomers).

- Multi-Technique Validation : Combine NMR, X-ray, and HRMS to resolve ambiguities (e.g., distinguishing NH₂ vs. OH groups) .

Q. What role does this compound play in designing enzyme inhibitors or antimicrobial agents?

- Methodological Answer : As a pyrimidine analog, it serves as a scaffold for:

- Dihydrofolate Reductase (DHFR) Inhibitors : Modify the 4-oxo group to mimic folic acid substrates .

- Antifungal Agents : Fluorinated derivatives (e.g., 5-fluoro analogs) exhibit enhanced activity against Candida spp. via steric hindrance and metabolic disruption .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) .

- Impurities : Residual solvents or byproducts (e.g., unreacted methylisourea) .

Mitigation: Perform thermogravimetric analysis (TGA) to detect hydrates and optimize recrystallization solvents (e.g., ethanol/water mixtures) .

Methodological Recommendations

- Structural Analysis : Prioritize SCXRD for unambiguous confirmation of tautomeric forms .

- Synthetic Optimization : Use DOE (Design of Experiments) to maximize yield and minimize side products .

- Pharmacological Screening : Employ in vitro assays (e.g., MIC for antimicrobial activity) paired with ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.